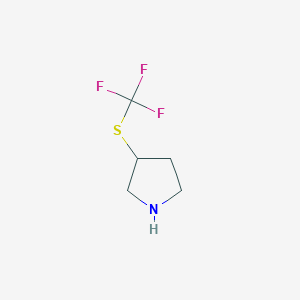

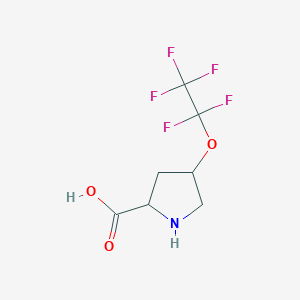

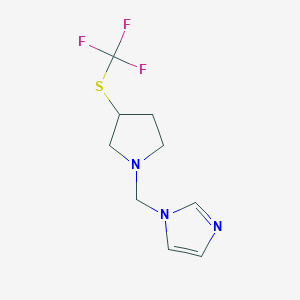

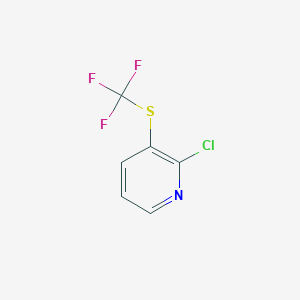

3-(Trifluoromethylthio)pyrrolidine, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

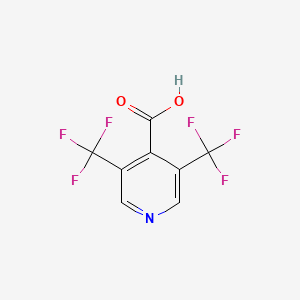

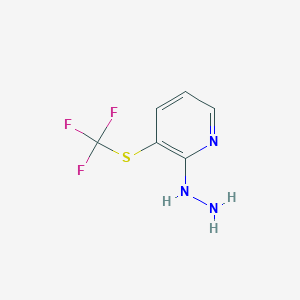

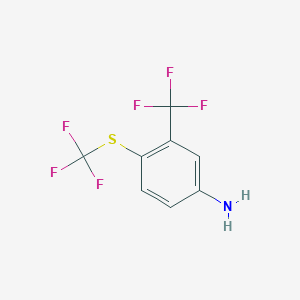

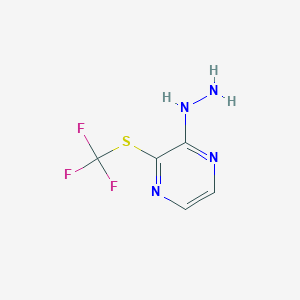

Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . Trifluoromethylpyridines can be synthesized using various methods, and their major use is in the protection of crops from pests .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. Its structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be synthesized via 1,3-dipolar cycloaddition reaction .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid with a characteristic odor of ammonia. It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C .Scientific Research Applications

3-TMP has been widely used in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, 3-TMP has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In materials science, 3-TMP has been used as a monomer for the synthesis of polymers and copolymers materials.

Mechanism of Action

Target of Action

Trifluoromethylated compounds, including pyrrolidine derivatives, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 3-(Trifluoromethylthio)pyrrolidine involves the trifluoromethylation of carbon-centered radical intermediates . The C(sp3)–H trifluoromethylation of pyrrolidine via decatungstate anion/copper ([W10O32]4−/Cu) dual catalysis has been theoretically investigated . Density functional theory (DFT) computations revealed that the β-regioselective activation of pyrrolidine occurs more readily than does α-regioselective activation .

Biochemical Pathways

A novel hybrid of the pyridine and pyrrolidine pathways (also known as the vpp pathway) was found in certain bacteria . This pathway has attracted much attention from microbiologists in terms of the study of their molecular and biochemical mechanisms .

Pharmacokinetics

It is known that the trifluoromethyl group plays an important role in improving the biological properties of compounds .

Result of Action

The reactivity of hydrogen atom transfer (hat) catalysts for c(sp3)–h bond activation follows the order [w10o32]4− > amine radical cation > fluorescein .

Action Environment

It is known that the steric volume of the protective group on pyrrolidine influences the c–h bond selectivity catalyzed by [w10o32]4− .

Advantages and Limitations for Lab Experiments

3-TMP is a versatile compound that has a wide range of applications in laboratory experiments. It is relatively easy to synthesize, has a low cost, and is stable at room temperature. However, it is important to note that 3-TMP is a volatile compound and should be handled with caution in the laboratory.

Future Directions

In the future, 3-TMP could be used in the development of new drugs and materials. For example, it could be used as a building block for the synthesis of new biologically active compounds, or as a monomer for the synthesis of polymers and copolymer materials. Additionally, further research into the biochemical and physiological effects of 3-TMP could lead to the development of new drugs and treatments.

Synthesis Methods

3-TMP can be synthesized by a variety of methods, including the reaction of trifluoromethylthiol with pyrrolidine or pyrrolidine derivatives, the reaction of trifluoromethylthiol with pyrrolidine carboxylic acid, and the reaction of trifluoromethylthiol with pyrrolidine-2-carboxaldehyde.

Safety and Hazards

properties

IUPAC Name |

3-(trifluoromethylsulfanyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NS/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLWQDCTRWWAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)

![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)